6-Methyl-1-(4-methylpent-3-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one
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Overview
Description
6-Methyl-1-(4-methylpent-3-en-1-yl)-7-oxabicyclo[410]heptan-2-one is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-(4-methylpent-3-en-1-yl)-7-oxabicyclo[410]heptan-2-one typically involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. Optimization of reaction conditions, such as solvent choice and reaction time, is essential to maximize efficiency and minimize costs. Advanced techniques like chromatography and crystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1-(4-methylpent-3-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
6-Methyl-1-(4-methylpent-3-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-1-(4-methylpent-3-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- β-Bergamotene
- β-trans-Bergamotene
- m-Camphorene
Uniqueness
6-Methyl-1-(4-methylpent-3-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one is unique due to its specific bicyclic structure and the presence of the oxabicyclo group. This structural uniqueness imparts distinct chemical properties and reactivity compared to similar compounds .
Properties
CAS No. |
64810-28-2 |
---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
6-methyl-1-(4-methylpent-3-enyl)-7-oxabicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C13H20O2/c1-10(2)6-4-9-13-11(14)7-5-8-12(13,3)15-13/h6H,4-5,7-9H2,1-3H3 |
InChI Key |
YBEFEKDDLKAIAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC12C(=O)CCCC1(O2)C)C |
Origin of Product |
United States |
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